4-Acetamido-2-Diethylaminomethylphenol 4-Acetamido-2-Diethylaminomethylphenol
Brand Name: Vulcanchem
CAS No.: 121-78-8
VCID: VC0193634
InChI: InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

4-Acetamido-2-Diethylaminomethylphenol

CAS No.: 121-78-8

VCID: VC0193634

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Acetamido-2-Diethylaminomethylphenol - 121-78-8

Description

4-Acetamido-2-diethylaminomethylphenol, also known as Acetamide, N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-, is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound has a density of 1.122g/cm3 and a boiling point of 406.2ºC at 760mmHg . It is also known by its IUPAC name, N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide .

This compound is used as a reference standard for pharmaceutical testing . LGC Standards sells it as a neat product, typically with a storage temperature of +5°C and ships it at room temperature . It is considered an impurity and an intermediate in pharmaceutical applications, specifically within the antiparasitics drug type . Restrictions and additional documentation, such as permits, may be required for purchase due to its controlled nature .

Other related compounds include Diacetolol Hydrochloride, N-(3-Acetyl-4-hydroxyphenyl)-butanamide, and 1-[5-Amino-2-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]ethanone Dihydrochloride . These compounds, like 4-Acetamido-2-diethylaminomethylphenol, are often utilized as pharmaceutical impurities and reference standards .

CAS No. 121-78-8
Product Name 4-Acetamido-2-Diethylaminomethylphenol
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Standard InChI InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)
Standard InChIKey BOUCRWJEKAGKKG-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O
Appearance Solid powder
Purity > 95%
Synonyms 4-Acetamideo2-Diethylaminomethylphenol
PubChem Compound 224175
Last Modified Aug 15 2023

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